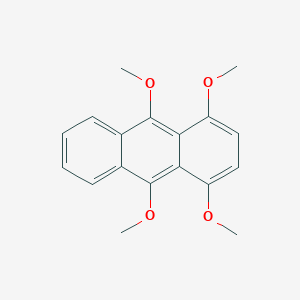
1,4,9,10-Tetramethoxyanthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4,9,10-Tetramethoxyanthracene is a useful research compound. Its molecular formula is C18H18O4 and its molecular weight is 298.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Electronics
Organic Light-Emitting Diodes (OLEDs)
1,4,9,10-Tetramethoxyanthracene exhibits excellent photophysical properties that are beneficial for OLED applications. Its ability to emit light efficiently when excited makes it a suitable candidate for use in display technologies. The compound's high fluorescence quantum yield enhances the brightness and efficiency of OLED devices.
Organic Field-Effect Transistors (OFETs)
The compound's electronic properties allow it to function effectively as a semiconductor in OFETs. Its stability and charge transport capabilities contribute to the development of flexible electronic devices.
Material Science
Polymeric Materials
Research indicates that this compound can be utilized in the fabrication of advanced polymeric materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability, making it suitable for applications in coatings and composites.
Solar Cells
The compound's light absorption characteristics make it an attractive material for organic photovoltaic cells. Studies have shown that it can improve the efficiency of solar energy conversion when used in conjunction with other organic materials.
Biological Research
Anticancer Activity
this compound has been investigated for its potential as an anticancer agent. Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and modulation of signaling pathways. For instance, studies have shown its cytotoxic effects against human breast cancer cells (MCF-7), suggesting its potential as a lead compound in cancer therapy .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against several bacterial strains. This property is attributed to its ability to interact with cellular targets and disrupt essential biological processes within microbial cells.
Chemical Sensors
Fluorescent Probes
The unique fluorescence properties of this compound make it suitable for designing chemosensors capable of detecting various analytes. Its fluorescence can be modulated by environmental changes or interactions with specific ions or molecules, providing a mechanism for sensitive detection applications.
Case Study 1: Anticancer Mechanisms
A study conducted on the effects of this compound on MCF-7 cells revealed that the compound induced apoptosis through oxidative stress pathways. The findings suggested that TMA could selectively target cancer cells while sparing normal cells, highlighting its therapeutic potential in oncology.
Case Study 2: OLED Device Performance
In a comparative study of OLED devices utilizing different anthracene derivatives, this compound demonstrated superior performance in terms of brightness and efficiency. The study concluded that the methoxy substituents significantly enhance electron mobility and exciton formation within the device structure.
Summary Table of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Organic Electronics | Used in OLEDs and OFETs | High fluorescence; efficient light emission |
| Material Science | Fabrication of polymeric materials; solar cells | Enhances mechanical properties; improves solar efficiency |
| Biological Research | Anticancer and antimicrobial activities | Induces apoptosis; effective against bacteria |
| Chemical Sensors | Fluorescent probes for analyte detection | Sensitive detection capabilities |
Propriétés
Numéro CAS |
106752-92-5 |
|---|---|
Formule moléculaire |
C18H18O4 |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
1,4,9,10-tetramethoxyanthracene |
InChI |
InChI=1S/C18H18O4/c1-19-13-9-10-14(20-2)16-15(13)17(21-3)11-7-5-6-8-12(11)18(16)22-4/h5-10H,1-4H3 |
Clé InChI |
ZGXOFFYTQJJDIN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
SMILES canonique |
COC1=CC=C(C2=C(C3=CC=CC=C3C(=C12)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















